Sulfo-Cyanine7 tetrazine
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Overview
Description
Sulfo-Cyanine7 is a near infrared, water soluble fluorophore. This derivative contains methyltetrazine group for the fast, efficient, and metal free conjugation with cycloalkenes in a reaction called TCO ligation.
Scientific Research Applications
Bioorthogonal Chemistry
- Sulfo-Cyanine7 Tetrazine is used in bioorthogonal chemistry, a method that enables the study of biomolecules in living systems. It is involved in the bioorthogonal release of sulfonamides, which are crucial in pharmaceutics (Shao et al., 2018).
- This compound is also significant in tetrazine cycloadditions, a reaction integral to live cell and in vivo chemistry for imaging and diagnostics (Šečkutė & Devaraj, 2013).
Fluorogenic Applications
- In the field of fluorescence, this compound plays a role in the development of fluorogenic cyanine-tetrazines for super-resolution imaging. This is particularly useful in no-wash super-resolution imaging of biological samples (Knorr et al., 2018).
- It is also involved in creating tetrazine-based near-infrared fluorogenic dyes for live cell imaging, expanding the scope of biomolecular studies (Chen et al., 2020).
Bioconjugation and Drug Delivery
- This compound is used in bioconjugation techniques, where it aids in the labeling and detection of cells for various biological experiments (Karver, Weissleder, & Hilderbrand, 2011).
- It plays a role in the development of targeted drug delivery systems, such as in the pretargeted live cell imaging, which is crucial for cancer cell biomarker detection (Devaraj, Weissleder, & Hilderbrand, 2008).
Synthesis and Chemical Reactions
- This compound is significant in synthetic chemistry, particularly in the synthesis of tetrazines from nitriles and hydrazine, expanding their applications in materials science and diagnostics (Yang et al., 2012).
- It also plays a role in the study of electron demand Diels-Alder reactions, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Hamasaki, Ducray, & Boger, 2006).
Properties
Molecular Formula |
C47H52KN7O7S2 |
---|---|
Molecular Weight |
930.19 |
IUPAC Name |
potassium 3,3-dimethyl-1-(6-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-6-oxohexyl)-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1 |
InChI Key |
LCGATPHNTMXJNS-UHFFFAOYSA-M |
SMILES |
CN1/C(C(C)(C)C2=CC(S(=O)(O[K])=O)=CC=C12)=C/C=C3C=C(/C=C/C(C(C)(C4=CC(S(=O)([O-])=O)=CC=C54)C)=[N+]5CCCCCC(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)CCC/3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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